4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a thiadiazole ring. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their diverse biological activities.
Properties
IUPAC Name |
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2S/c23-18-12-10-17(11-13-18)21-25-26-22(29-21)24-20(28)16-8-6-15(7-9-16)19(27)14-4-2-1-3-5-14/h1-13H,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEDIHATSPTVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above can be adapted for larger-scale production due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antiviral and antibacterial properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. This compound features a unique structural arrangement that includes a benzamide moiety and a chlorophenyl substituent on a thiadiazole ring. The biological activity of this compound has been investigated extensively, revealing potential applications in antimicrobial and anticancer therapies.
Structural Characteristics
The compound can be described by its chemical formula and its unique structural features include:
| Structural Feature | Description |
|---|---|
| Thiadiazole Ring | A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. |
| Benzamide Group | Enhances solubility and biological activity. |
| Chlorophenyl Substituent | The presence of chlorine may influence the compound's reactivity and interaction with biological targets. |
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism behind this activity involves:
- Induction of Apoptosis : Treatment with the compound leads to increased levels of pro-apoptotic proteins such as Bax and caspase-9, while decreasing anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases (S and G2/M), which is critical for halting cancer cell proliferation .
The median inhibitory concentration (IC50) values for related thiadiazole derivatives have been reported, indicating that structural modifications can significantly enhance their anticancer activity. For instance, certain derivatives exhibited IC50 values as low as 2.32 µg/mL against HepG2 cells .
The biological activity of 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation by binding to their active sites.
- Receptor Modulation : It can also interact with cellular receptors to modulate signaling pathways that regulate cell survival and apoptosis .
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical and preclinical settings:
- In Vitro Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cell lines, demonstrating significant selectivity for cancer cells over normal cells .
- In Vivo Studies : Research involving animal models has shown promising results where thiadiazole compounds targeted tumor cells effectively without significant toxicity to normal tissues .
Q & A
Q. Table 1: Optimization of Reaction Yield
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Ethanol, 90°C, 3h | 68 | 92 | |
| DMF, 100°C, 6h | 75 | 96 |
Basic Research: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for the benzoyl (δ 7.5–8.0 ppm aromatic protons), thiadiazole (δ 8.9–9.1 ppm), and 4-chlorophenyl groups (δ 7.3–7.4 ppm) .
- Mass spectrometry (EI): Look for molecular ion peaks at m/z ~463 (M⁺) and fragmentation patterns confirming the thiadiazole backbone .
- Elemental analysis: Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced Research: How do electronic effects of the 4-chlorophenyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing Cl substituent activates the thiadiazole ring for nucleophilic attack at the C2 position. Methodological insights:
- Substitution with amines: Use K₂CO₃ in DMF at 60°C to replace the benzamide group with primary/secondary amines, achieving >70% yield .
- Mechanistic analysis: Density functional theory (DFT) calculations show a 15% reduction in activation energy compared to non-halogenated analogs, enhancing reaction kinetics .
Advanced Research: What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
Answer:
Discrepancies often arise from assay conditions or cellular uptake variations. To address:
- Standardized assays: Use MTT protocols with fixed incubation times (48h) and cell lines (e.g., HeLa for cancer, S. aureus for antimicrobial) .
- Solubility optimization: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity artifacts .
- SAR studies: Modify the benzoyl group to a 4-nitro substituent, which increases antimicrobial IC₅₀ by 3-fold while reducing anticancer activity, suggesting target specificity .
Advanced Research: How can computational modeling guide the design of analogs with improved enzyme inhibition?
Answer:
- Docking studies (AutoDock Vina): Identify key interactions between the thiadiazole core and ATP-binding pockets in kinases (e.g., EGFR). The 4-chlorophenyl group shows a hydrophobic interaction score of −9.2 kcal/mol .
- MD simulations: Analyze stability over 100 ns; analogs with bulkier substituents (e.g., 4-CF₃) exhibit lower RMSD (1.2 Å vs. 1.8 Å for parent compound), suggesting enhanced target retention .
Basic Research: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal stability: Decomposition onset at 220°C (TGA data) .
- Photostability: Store in amber vials at −20°C; UV exposure (>4h) leads to 12% degradation via benzoyl group oxidation .
- pH sensitivity: Stable in pH 5–7; hydrolysis occurs in alkaline conditions (pH >9), cleaving the amide bond within 24h .
Advanced Research: How does the compound interact with serum proteins, and what are the implications for pharmacokinetics?
Answer:
- BSA binding assays (fluorescence quenching): Binding constant (K = 2.1 × 10⁴ M⁻¹) indicates moderate plasma protein affinity, suggesting a half-life of ~6h in vivo .
- Competitive displacement: Co-administration with ibuprofen reduces binding by 40%, necessitating dosage adjustments .
Basic Research: What are the recommended controls for assessing cytotoxicity in mammalian cell lines?
Answer:
- Negative controls: Untreated cells + solvent (DMSO ≤0.1%).
- Positive controls: Doxorubicin (1 µM for cancer cells) or ampicillin (50 µg/mL for bacterial assays) .
- Viability normalization: Use CellTiter-Glo® 2.0 for ATP quantification to avoid interference from the compound’s autofluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
